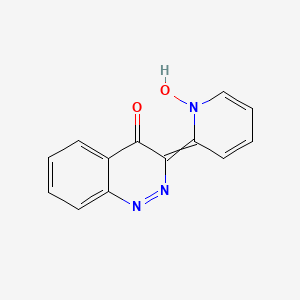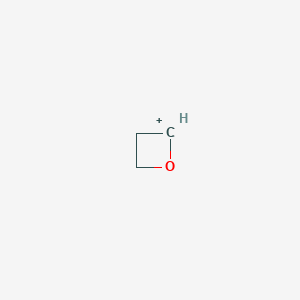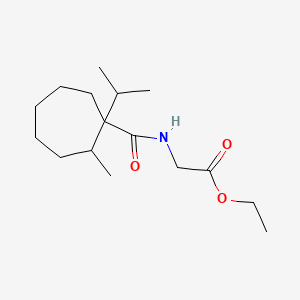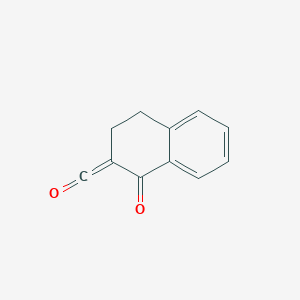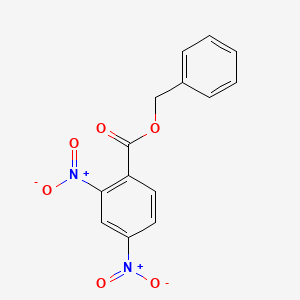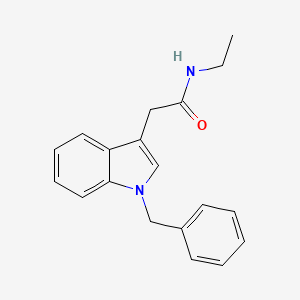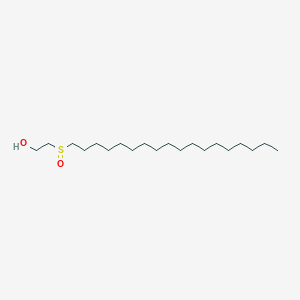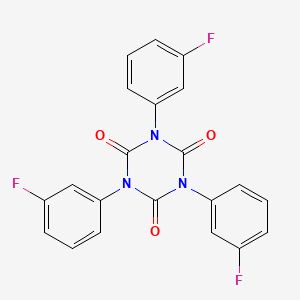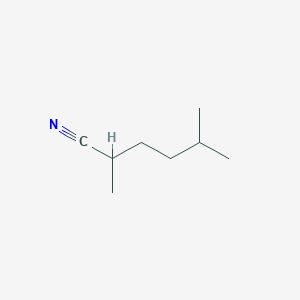
2,5-Dimethylhexanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethylhexanenitrile is an organic compound with the molecular formula C8H15N It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a hydrocarbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,5-Dimethylhexanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide (P4O10), resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Hydrolysis: Nitriles can undergo hydrolysis in the presence of acids or bases to form carboxylic acids.
Reduction: Nitriles can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Grignard Reaction: Nitriles react with Grignard reagents to form ketones.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
Grignard Reaction: Grignard reagents (RMgX) in anhydrous conditions.
Major Products:
Hydrolysis: Carboxylic acids.
Reduction: Primary amines.
Grignard Reaction: Ketones.
Aplicaciones Científicas De Investigación
2,5-Dimethylhexanenitrile has various applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,5-Dimethylhexanenitrile involves its interaction with molecular targets through its cyano group. The cyano group can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis . The specific pathways and molecular targets depend on the context of its application.
Comparación Con Compuestos Similares
2,5-Dimethylhexane: An isomer of octane with similar physical properties but different chemical reactivity.
Other Nitriles: Compounds like acetonitrile and benzonitrile share the nitrile functional group but differ in their hydrocarbon chains and applications.
Uniqueness: 2,5-Dimethylhexanenitrile is unique due to its specific structure, which imparts distinct chemical properties and reactivity compared to other nitriles and hydrocarbons. Its branched structure can influence its boiling point, solubility, and reactivity in various chemical reactions .
Propiedades
Número CAS |
58422-57-4 |
|---|---|
Fórmula molecular |
C8H15N |
Peso molecular |
125.21 g/mol |
Nombre IUPAC |
2,5-dimethylhexanenitrile |
InChI |
InChI=1S/C8H15N/c1-7(2)4-5-8(3)6-9/h7-8H,4-5H2,1-3H3 |
Clave InChI |
BGNGUPQFAFEWPH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCC(C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


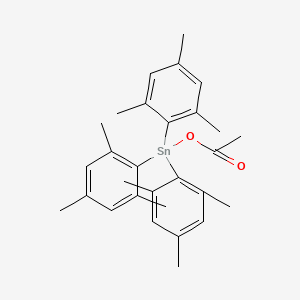

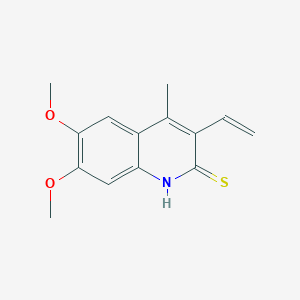
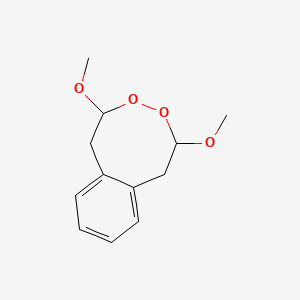
![1-Chloro-4-{(Z)-[4-chloro-3-(trifluoromethyl)phenyl]-NNO-azoxy}-2-(trifluoromethyl)benzene](/img/structure/B14621957.png)
